N-(3,4-dimethylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
Description
N-(3,4-dimethylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a heterocyclic acetamide derivative featuring:
- A piperidine core linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group.
- An acetamide side chain attached to a 3,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-15-3-8-20(13-16(15)2)25-21(29)14-28-11-9-18(10-12-28)23-26-22(27-30-23)17-4-6-19(24)7-5-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLFOTPQUKOVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H24FN3O
- Molecular Weight : 341.43 g/mol
- CAS Number : 882749-24-8
Anticancer Properties
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit promising anticancer activities. The compound under discussion incorporates this scaffold, which has been shown to interact with various biological targets involved in cancer progression.
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Mechanism of Action :
- Inhibition of Enzymes : Compounds containing the 1,3,4-oxadiazole moiety have been reported to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .
- Induction of Apoptosis : Studies have demonstrated that oxadiazole derivatives can activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase-3 cleavage .
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Cell Line Studies :
- In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that oxadiazole derivatives can significantly reduce cell viability. For instance, certain derivatives exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against malignant cells .
Study 1: Anticancer Activity Assessment
A recent study evaluated the activity of several 1,3,4-oxadiazole derivatives against different cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 0.65 | HDAC inhibition |
| 2 | HeLa | 2.41 | Thymidylate synthase inhibition |
| 3 | PANC-1 | 0.75 | Apoptosis induction |
These results suggest that structural modifications to the oxadiazole core can enhance biological activity and selectivity towards specific cancer types .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of oxadiazole derivatives with target proteins involved in cancer pathways. The docking simulations indicated that these compounds could form strong hydrophobic interactions with amino acid residues in target enzymes, similar to known anticancer agents like Tamoxifen .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Variations
a) Triazole vs. Oxadiazole Derivatives
- Compound: N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide . Replaces the oxadiazole with a 1,2,4-triazole ring and introduces a sulfanyl linker.
b) Oxadiazole-Pyridine vs. Oxadiazole-Piperidine
- Compound : 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide .
- Utilizes a pyridine-oxadiazole scaffold instead of piperidine.
- The pyridine ring introduces rigidity and planar geometry, contrasting with the flexible piperidine in the target compound.
Substituent Variations
a) Heterocycle Substituents
b) Acetamide-Linked Aromatic Groups
Pharmacological and Physicochemical Insights
Data Table: Structural and Functional Comparison
Q & A
Q. What are the standard synthetic protocols for preparing N-substituted acetamide derivatives containing oxadiazole and piperidine moieties?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ .
- Step 2: Introduction of the piperidine group through nucleophilic substitution or coupling reactions. For example, reacting oxadiazole intermediates with bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H, ¹³C), IR (to confirm carbonyl stretches at ~1640–1680 cm⁻¹), and mass spectrometry (e.g., EIMS for molecular ion peaks) .
Q. How is the crystal structure of such a compound determined, and what software is recommended for refinement?
- Data Collection: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement: Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Key parameters include R-factors (<0.05 for high-resolution data), hydrogen bonding networks, and torsional angles .
- Validation: Check for disorder in the piperidine or oxadiazole rings using tools like PLATON .
Q. What initial biological screening assays are appropriate for evaluating its potential therapeutic activity?
- Antibacterial Activity: Broth microdilution assays to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Fluorescence-based assays for targets like 5-lipoxygenase-activating protein (FLAP) or kinases, measuring IC₅₀ values in human whole blood or recombinant enzyme systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent Modification: Replace the 4-fluorophenyl group on the oxadiazole with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity. For example, fluorobenzyl groups in similar acetamides improved FLAP inhibition by 10-fold .
- Piperidine Ring Adjustments: Introduce methyl or sulfonyl groups to the piperidine nitrogen to enhance metabolic stability. Evidence shows that N-sulfonylpiperidine derivatives exhibit prolonged half-lives in pharmacokinetic studies .
- Data-Driven Design: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like FLAP or glutamate receptors, focusing on hydrophobic pockets and hydrogen-bonding residues .
Q. How can synthetic yields and purity be improved for scaled-up production?
- Optimized Conditions: Use microwave-assisted synthesis for cyclization steps (e.g., 80°C, 30 min) to reduce reaction times and improve yields (from ~70% to >85%) .
- Purification Strategies: Employ recrystallization with ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity .
- Analytical Validation: Quantify impurities via LC-MS and address residual solvents (e.g., DMF) using rotary evaporation under reduced pressure .
Q. What challenges arise in resolving crystallographic data for such complex structures, and how are they addressed?
- Disorder in Flexible Moieties: The piperidine ring or acetamide side chain may exhibit conformational disorder. Mitigate this by collecting high-resolution data (d-spacing <0.8 Å) and applying restraints during refinement .
- Twinned Crystals: Use the TWIN command in SHELXL to model twinning operators and refine against detwinned data .
- Weak Diffraction: Soak crystals in cryoprotectants (e.g., glycerol) and use synchrotron radiation for small or weakly diffracting samples .
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be analyzed?
- Assay Variability: Control for differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., serum concentration). For example, FLAP inhibitors showed 3-fold higher IC₅₀ in whole blood vs. recombinant systems due to protein binding .
- Statistical Validation: Apply ANOVA or non-linear regression models to compare datasets. Outliers may indicate compound aggregation or solubility issues .
- Orthogonal Assays: Confirm activity using alternative methods (e.g., SPR for binding affinity, RT-qPCR for downstream gene expression) .
Q. What methodologies are used to assess the toxicological profile of this compound?
- In Vitro Toxicity: Ames test for mutagenicity and MTT assays on hepatocyte cell lines (e.g., HepG2) to evaluate cytotoxicity .
- In Vivo Studies: Administer doses (e.g., 50–200 mg/kg) to rodent models and monitor histopathology (e.g., kidney, liver) over 28 days. Similar nitrofuran derivatives showed carcinogenicity in renal and pulmonary tissues .
- Metabolite Screening: Use LC-HRMS to identify reactive metabolites (e.g., epoxides) that may contribute to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
